molecular formula C12H8F3N3S B7637569 2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B7637569
M. Wt: 283.27 g/mol
InChI Key: XEXQJIPYYBPSTA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor . This reaction exhibits a broad substrate scope and can be carried out under mild conditions.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium or copper, along with appropriate solvents and reaction temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized heterocycles.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in key biological processes. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, which may affect its biological activity and properties.

    6-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the thiophene ring, which may influence its chemical reactivity and applications.

Uniqueness

2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the thiophene ring and the trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-thiophen-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3S/c13-12(14,15)7-3-4-9-17-10(8-2-1-5-19-8)11(16)18(9)6-7/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQJIPYYBPSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

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